molecular formula C8H8FNO3 B14055707 5-Fluoro-2-methoxy-6-methylnicotinic acid

5-Fluoro-2-methoxy-6-methylnicotinic acid

Cat. No.: B14055707
M. Wt: 185.15 g/mol
InChI Key: SPPPGZUROMWMCX-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-6-methylnicotinic acid is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.1524232 . It is a derivative of nicotinic acid, which is known for its various applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the nicotinic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-6-methylnicotinic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the nicotinic acid core. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methoxylation: The methoxy group can be introduced using methanol in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-6-methylnicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted nicotinic acid derivatives.

Scientific Research Applications

5-Fluoro-2-methoxy-6-methylnicotinic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The methoxy and methyl groups can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methylnicotinic acid
  • 5-Methoxy-2-methylnicotinic acid
  • 6-Fluoro-2-methoxynicotinic acid

Uniqueness

5-Fluoro-2-methoxy-6-methylnicotinic acid is unique due to the specific combination of the fluorine, methoxy, and methyl groups on the nicotinic acid core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

5-fluoro-2-methoxy-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H8FNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3H,1-2H3,(H,11,12)

InChI Key

SPPPGZUROMWMCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)OC)C(=O)O)F

Origin of Product

United States

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